Ferric octanoate
Overview
Description
Ferric octanoate, also known as iron(III) octanoate, is a chemical compound with the molecular formula C24H45FeO6. It is a salt formed from octanoic acid and iron(III). This compound is known for its unique properties and is used in various applications, including environmental treatment, chemical transformations, and medical research.
Mechanism of Action
Target of Action
Ferric octanoate, like other ferric compounds, primarily targets the body’s iron-dependent metabolic processes . Iron is an essential element involved in various metabolic processes, including oxygen transport, deoxyribonucleic acid (DNA) synthesis, and energy production in electron transport . Ferric ions target tumor via the ferroptotic death pathway—a process involving the iron-mediated lipid oxidation .
Mode of Action
This compound interacts with its targets by being incorporated into various proteins to serve biological functions as a structural component or cofactor . Once ferric or ferrous cation from intestinal enterocytes or reticuloendothelial macrophages is bound to circulating transferrin, the iron-transferrin complex binds to the cell-surface transferrin receptor (TfR) 1 .
Biochemical Pathways
This compound affects the biochemical pathways related to iron metabolism and biochemical cycling . Iron sequestered in ferritin is reintroduced into the cytoplasm by ‘ferritinophagy’, a selective autophagy pathway that involves the trafficking of iron-loaded ferritin to the lysosome where its content is released .
Pharmacokinetics
For instance, ferric carboxymaltose, after an infusion, shows a rapid dose-dependent increase in total serum iron levels with a median Tmax of 30 min following the start of the infusion . The renal elimination of ferric carboxymaltose is negligible .
Result of Action
The result of this compound’s action is the correction of iron deficiency and the regulation of iron levels in the body . It also plays a role in the selective coupling of CO2/epoxide polymerization .
Action Environment
The action of this compound, like other ferric compounds, can be influenced by environmental factors. For instance, it has been found that in an alkaline environment, Fe is dissolved as ferrous(II), ferric(III) and, finally, ferrate(VI) species depending on the experimental conditions .
Biochemical Analysis
Biochemical Properties
Ferric octanoate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in the preparation of air-stable Fe(III)–acetate complexes, which have been applied for the selective coupling of CO2/epoxide and lactide polymerisation . The nature of these interactions is complex and involves various biochemical pathways .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been linked to an increase in reactive oxygen species (ROS) in adipocytes, a decrease in triglyceride synthesis, and reduction of lipogenic gene expression .
Molecular Mechanism
The molecular mechanism of action of this compound is intricate. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, the coupling of CO2 and challenging cyclohexene oxide substrate was performed under mild, solvent-free conditions to selectively form the cis-cyclohexene carbonate as the exclusive product .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can also affect metabolic flux or metabolite levels . For instance, β-oxidation of octanoate was primarily independent of CPT-I .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and can also affect its localization or accumulation . For example, ferric iron in the intestinal lumen must be reduced to ferrous iron by duodenal cytochrome B reductase before uptake by DMT1 .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ferric octanoate can be synthesized through the reaction of ferric chloride with octanoic acid. The reaction typically involves dissolving ferric chloride in a suitable solvent, such as ethanol, and then adding octanoic acid. The mixture is heated under reflux conditions to facilitate the reaction, resulting in the formation of this compound.
Industrial Production Methods: In industrial settings, this compound is produced by reacting ferric chloride with octanoic acid in large reactors. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity. The product is then purified through filtration and recrystallization processes .
Chemical Reactions Analysis
Types of Reactions: Ferric octanoate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form ferric oxide and other by-products.
Reduction: It can be reduced to ferrous octanoate under specific conditions.
Substitution: The octanoate ligands can be substituted with other ligands, such as pyridine and dimethylformamide.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Ligands like pyridine and dimethylformamide are used under mild conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Ferric oxide and other iron oxides.
Reduction: Ferrous octanoate.
Substitution: Various substituted ferric complexes.
Scientific Research Applications
Ferric octanoate has a wide range of scientific research applications, including:
Environmental and Wastewater Treatment: It is used for sulfide precipitation in sewers, achieving corrosion and odor control.
Chemical Transformation and Stability: Research has explored its effects on the transformation of hydrous ferric oxide into more stable ferric oxides.
Medical Research: this compound is studied for its potential therapeutic applications, such as enhancing the uptake of iron to microorganisms.
Biofuel and Combustion Research: It is researched as a fuel-borne catalyst in biodiesel, observing effects on performance, emission, and combustion characteristics.
Properties
IUPAC Name |
iron(3+);octanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C8H16O2.Fe/c3*1-2-3-4-5-6-7-8(9)10;/h3*2-7H2,1H3,(H,9,10);/q;;;+3/p-3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORTRPLABQKAPKJ-UHFFFAOYSA-K | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)[O-].CCCCCCCC(=O)[O-].CCCCCCCC(=O)[O-].[Fe+3] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H45FeO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
124-07-2 (Parent) | |
Record name | Ferric octanoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003130287 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30890572 | |
Record name | Ferric octanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30890572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
485.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3130-28-7 | |
Record name | Ferric octanoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003130287 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Octanoic acid, iron(3+) salt (3:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ferric octanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30890572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Iron(3+) octanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.563 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FERRIC OCTANOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IM4W7276A0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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